3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanamide is a chemical compound with the molecular formula C8H15N3O. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-1H-pyrazole and propanoic acid.
Activation: Propanoic acid is activated using reagents such as thionyl chloride to form propanoyl chloride.
Coupling Reaction: The activated propanoyl chloride is then reacted with 3,5-dimethyl-1H-pyrazole-4-ylamine under controlled conditions to form the desired amide.
Purification: The resulting compound is purified through recrystallization or chromatography techniques to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow reactions and automated purification systems are employed to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to amines.
Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted pyrazoles with different functional groups.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is similar to other pyrazole derivatives, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine and N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine. its unique structure and functional groups contribute to its distinct properties and applications. The presence of the amide group and the specific substitution pattern on the pyrazole ring make it particularly useful in certain chemical and biological contexts.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-7(3-4-8(9)12)6(2)11-10-5/h3-4H2,1-2H3,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPSQJQWECDPJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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